

# Application of methyl potassium adipate in drug delivery systems

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## Compound of Interest

Compound Name: *Methyl potassium adipate*

Cat. No.: *B076828*

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## Application of Adipic Acid Derivatives in Drug Delivery Systems

### Introduction

Adipic acid and its derivatives, particularly polyesters, have emerged as versatile and promising materials for the development of advanced drug delivery systems. While **methyl potassium adipate** itself is not commonly a primary carrier, it serves as a potential precursor for monomers like monomethyl adipate used in the synthesis of these biocompatible and biodegradable polymers. This document provides a comprehensive overview of the application of adipic acid-based polyesters, such as poly(glycerol adipate) (PGA) and poly(sorbitol adipate) (PSA), in drug delivery. It includes detailed application notes, experimental protocols for the synthesis and evaluation of these systems, and quantitative data on their performance.

## Application Notes

Adipic acid-based polyesters are frequently utilized to formulate a variety of drug delivery vehicles, including nanoparticles, microparticles, and hydrogels. Their key advantages lie in their biocompatibility, biodegradability, and the tunability of their physicochemical properties, which allows for the controlled release of a wide range of therapeutic agents.

### 1. Nanoparticle-Based Drug Delivery

Polyesters derived from adipic acid, such as poly(glycerol adipate) (PGA), are excellent candidates for formulating nanoparticles for targeted and sustained drug release. These nanoparticles can encapsulate both hydrophobic and hydrophilic drugs, protecting them from premature degradation and enabling controlled release profiles. The surface of these nanoparticles can also be functionalized to achieve targeted delivery to specific tissues or cells.

#### Key Applications:

- Oncology: Encapsulation of chemotherapeutic agents to improve their therapeutic index and reduce systemic toxicity.
- Anti-inflammatory Therapy: Delivery of corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs) for localized and sustained action.[\[1\]](#)
- Antimicrobial Therapy: Formulation of antibiotics and other antimicrobial agents to enhance their efficacy against resistant strains.[\[2\]](#)

### 2. Hydrogel-Based Drug Delivery

Adipic acid-based co-polymers can be cross-linked to form hydrogels, which are three-dimensional, water-swollen polymer networks. These hydrogels can encapsulate a high payload of hydrophilic drugs and release them in a controlled manner, often in response to specific physiological stimuli like pH.

#### Key Applications:

- Oral Drug Delivery: Development of gastro-resistant formulations that protect the drug from the acidic environment of the stomach and release it in the intestine.
- Wound Healing: Topical application of drug-loaded hydrogels for sustained release of growth factors or antimicrobial agents at the wound site.

### 3. Controlled-Release Formulations

Adipic acid itself can be incorporated into matrix tablets and polymeric coatings to modulate the intragel pH and achieve a pH-independent, sustained release of both weakly acidic and basic drugs.[\[3\]](#)

## Quantitative Data Summary

The following tables summarize the quantitative data on the performance of adipic acid polyester-based drug delivery systems as reported in the literature.

Table 1: Drug Loading and Encapsulation Efficiency of Adipic Acid Polyester Nanoparticles

Polymer	Drug	Drug Loading (%)	Encapsulation Efficiency (%)	Reference
PLGA-PEG	Dexamethasone Palmitate	7.5	Not Specified	[4]
Poly(glycerol adipate) (PGA)	Ibuprofen	1.75	Not Specified	[1]
Poly(glycerol adipate) (PGA)	Ibuprofen Sodium Salt	1.83 (40% C18- PGA), 1.96 (100% C18- PGA)	Not Specified	[1]
Poly(glycerol adipate) (PGA)	Ketoprofen	1.96	Not Specified	[1]
PGA-g-PCL	Usnic Acid	30 (0.3 mg/mg NP)	95 - 99	[2]

Table 2: Drug Release Kinetics from Adipic Acid-Based Formulations

Polymer/Formulation	Drug	Release Model	Release Exponent (n)	Key Findings	Reference
Ethyl Cellulose/Carbopol 940 Matrix	Ibuprofen	Korsmeyer-Peppas	0.689 - 0.719	Release is controlled by a combination of erosion and diffusion.	[5]
Eudragit S 100 Matrix	Ibuprofen	Korsmeyer-Peppas	Not Specified	Controlled release achieved, with the polymer concentration affecting the release rate.	[6]
Polymeric Nanocapsules/Nanospheres	Ibuprofen	Korsmeyer-Peppas	0.799 (NCs), 0.816 (NSs)	Anomalous (non-Fickian) diffusion controlled by drug diffusion and polymer swelling.	[7]
Floating Nanoballoons	Ibuprofen	Korsmeyer-Peppas	0.4327	Anomalous transport combining Fickian diffusion and polymer chain relaxation.	[8]

## Experimental Protocols

### Protocol 1: Synthesis of Poly(glycerol adipate) (PGA)

This protocol describes the enzymatic synthesis of PGA, a common adipic acid-based polyester for drug delivery.

#### Materials:

- Glycerol
- Divinyl adipate (DVA)
- Immobilized Lipase B from *Candida antarctica* (e.g., Novozym® 435)
- Anhydrous tetrahydrofuran (THF)

#### Procedure:

- In a round-bottom flask, dissolve equimolar amounts of glycerol and divinyl adipate in anhydrous THF.
- Add the immobilized lipase to the reaction mixture (typically 10% w/w of monomers).
- Stir the reaction mixture at a controlled temperature (e.g., 60°C) under a nitrogen atmosphere.
- Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight.
- After the desired molecular weight is achieved, stop the reaction by filtering off the enzyme.
- Precipitate the polymer by adding the reaction mixture to a non-solvent like cold diethyl ether.
- Collect the precipitated polymer by filtration and dry it under vacuum.

### Protocol 2: Preparation of Drug-Loaded PGA Nanoparticles by Nanoprecipitation

This protocol details the preparation of drug-loaded PGA nanoparticles using the solvent displacement (nanoprecipitation) method.[\[1\]](#)

**Materials:**

- Poly(glycerol adipate) (PGA)
- Drug of interest (e.g., Ibuprofen)
- Acetone (or another suitable water-miscible organic solvent)
- Deionized water

**Procedure:**

- Dissolve a specific amount of PGA and the drug in acetone to form the organic phase.
- Under moderate magnetic stirring, add the organic phase dropwise into a specific volume of deionized water (the aqueous phase).
- The nanoparticles will form spontaneously due to the rapid diffusion of the organic solvent into the aqueous phase, leading to polymer precipitation.
- Allow the organic solvent to evaporate under stirring for a few hours at room temperature.
- The resulting nanoparticle suspension can be used as is or further purified by centrifugation to remove any unencapsulated drug.

**Protocol 3: In Vitro Drug Release Study**

This protocol outlines a typical in vitro drug release study from nanoparticles.

**Materials:**

- Drug-loaded nanoparticle suspension
- Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)
- Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

- Shaking incubator or water bath

**Procedure:**

- Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
- Seal the dialysis bag and immerse it in a known volume of PBS (the release medium) in a beaker.
- Place the beaker in a shaking incubator set at 37°C.
- At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
- Quantify the amount of drug released into the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Calculate the cumulative percentage of drug released over time.

**Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)**

This protocol describes a standard method to assess the biocompatibility of the polyester-based nanoparticles using the L929 mouse fibroblast cell line, following ISO 10993-5 guidelines.[\[9\]](#)[\[10\]](#)

**Materials:**

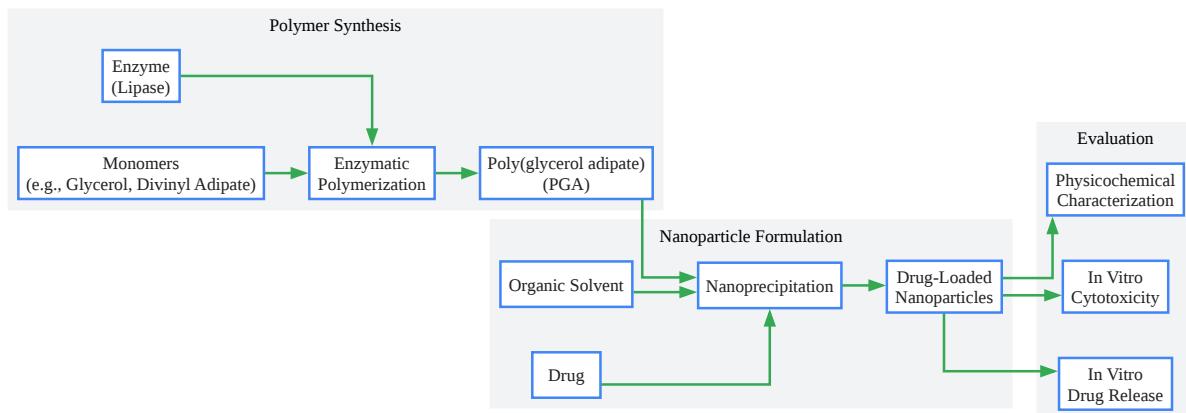
- L929 mouse fibroblast cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Nanoparticle suspension at various concentrations
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan dissolution

- 96-well cell culture plates

**Procedure:**

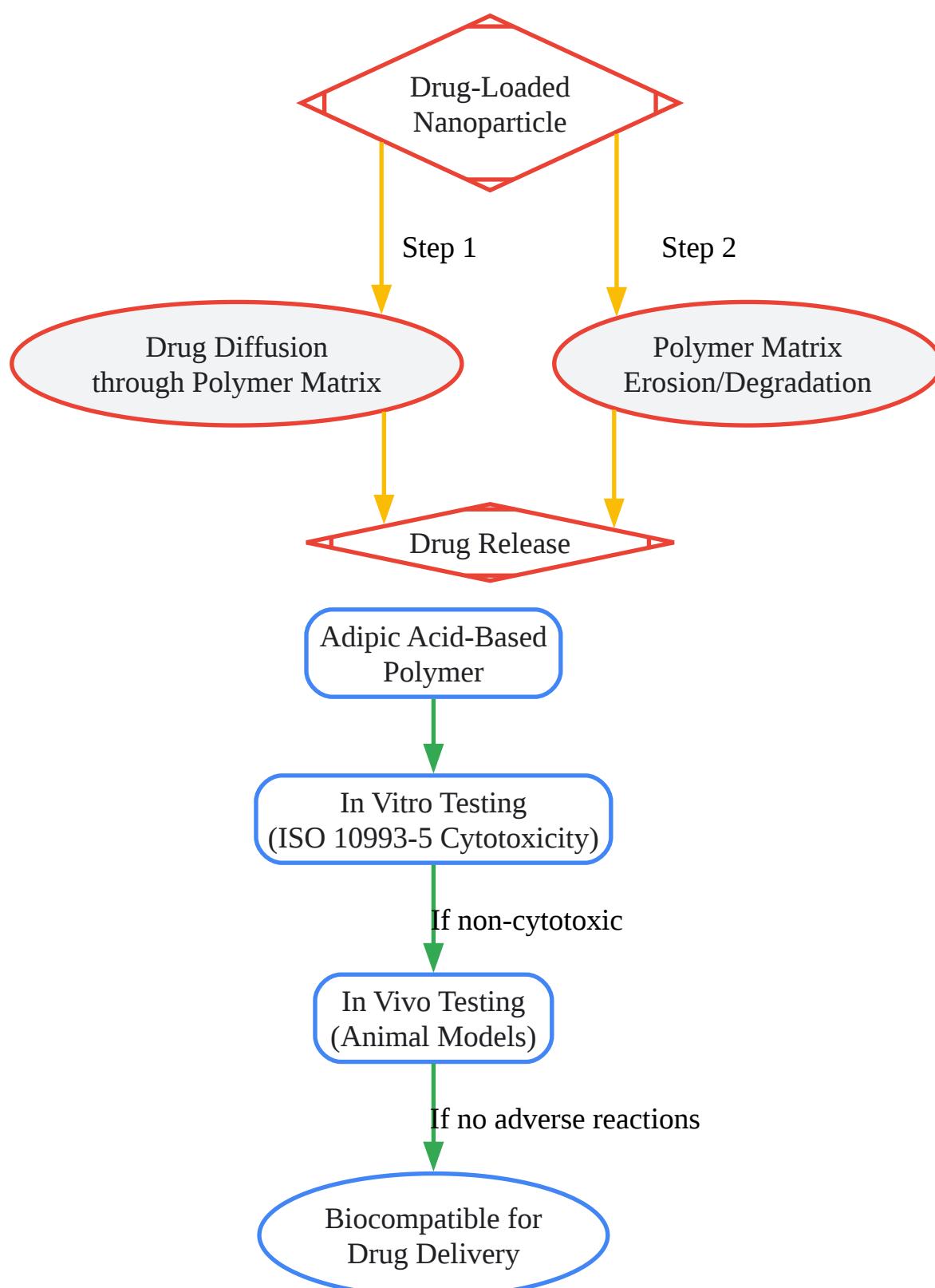
- Seed L929 cells into a 96-well plate at a specific density and allow them to adhere overnight.
- Remove the old medium and replace it with fresh medium containing different concentrations of the nanoparticles. Include a positive control (e.g., a cytotoxic substance) and a negative control (cells with medium only).
- Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).
- After incubation, remove the medium containing the nanoparticles and add the MTT solution to each well.
- Incubate for a few hours to allow viable cells to metabolize MTT into formazan crystals.
- Dissolve the formazan crystals by adding DMSO.
- Measure the absorbance of the resulting solution using a microplate reader at a specific wavelength (e.g., 570 nm).
- Calculate the cell viability as a percentage relative to the negative control.

## Visualizations



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Caption: Experimental workflow for adipic acid-based drug delivery systems.

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